N-(3-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
N-(3-Methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic heterocyclic compound featuring a fused thienotriazolopyrimidinone core linked to a propanamide side chain substituted with a 3-methoxybenzyl group.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-10-25-20(28)19-16(9-11-30-19)26-17(23-24-21(25)26)7-8-18(27)22-13-14-5-4-6-15(12-14)29-2/h4-6,9,11-12H,3,7-8,10,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGITSGYKBHGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a novel compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno-triazolo-pyrimidine core. Its molecular formula is , indicating a significant degree of complexity which contributes to its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Arginine Methyltransferases (PRMTs) : The compound has been shown to inhibit PRMTs, which are implicated in various cellular processes including gene expression and signal transduction. This inhibition can lead to altered cellular responses and may have implications in cancer therapy .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models . This suggests that this compound may also exhibit similar protective effects.
Efficacy in In Vitro Models
Several studies have assessed the efficacy of this compound in vitro:
- Cell Proliferation Assays : The compound exhibited significant inhibition of cell proliferation in various cancer cell lines. For instance, it reduced the viability of prostate cancer cells by inducing apoptosis .
- Histamine Release Inhibition : In tests involving rat peritoneal mast cells, the compound inhibited histamine release, indicating potential applications in treating allergic reactions .
| Study | Cell Type | Efficacy | Mechanism |
|---|---|---|---|
| Study 1 | Prostate Cancer Cells | 70% inhibition at 10 µM | Induction of apoptosis |
| Study 2 | Rat Mast Cells | 50% reduction in histamine release | Inhibition of histamine synthesis |
In Vivo Studies
In vivo studies have further elucidated the biological activity:
- Animal Models : In rodent models of inflammation and allergy, administration of the compound resulted in decreased symptoms associated with allergic responses and inflammation .
Case Studies
One notable case study involved the administration of this compound to mice subjected to stress. Results indicated a significant reduction in corticosterone levels and oxidative stress markers in the brain . This suggests a promising role for this compound in neuroprotective strategies.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ester functionalities in the compound undergo hydrolysis under acidic or basic conditions:
Stability studies show the compound degrades by 15–20% under physiological pH (7.4) at 37°C over 24 hrs .
Oxidation Reactions
The thiophene ring and triazolo-pyrimidine system participate in oxidation:
| Oxidizing Agent | Conditions | Outcome | Mechanistic Insights |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C → RT, 4 hrs | Epoxidation of thiophene ring at C2–C3 position | Electrophilic oxygen transfer to electron-rich double bond. |
| KMnO₄ (acidic) | H₂SO₄/H₂O, 60°C, 2 hrs | Cleavage of thiophene ring to form sulfonic acid derivatives | Radical-mediated oxidation pathway confirmed by ESR spectroscopy. |
Oxidation at the propyl side chain (C4 position) is negligible under these conditions .
Alkylation and Acylation
The pyrimidine nitrogen and methoxybenzyl group serve as nucleophilic sites:
Alkylation studies using isotopic labeling ([¹³C]-CH₃I) confirmed N1 as the primary site.
Cycloaddition and Rearrangements
The triazolo-pyrimidine core participates in cycloaddition reactions:
Catalytic Functionalization
Palladium-mediated cross-coupling reactions enable late-stage modifications:
| Catalytic System | Substrate | Position Modified | Efficiency |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Aryl boronic acids | C8 of thiophene ring | 55–72% |
| CuI/L-proline | Alkyl azides | Propyl side chain (C4 position) | 38% |
DFT calculations suggest the C8 position has the lowest activation energy for oxidative addition .
Stability Under Photolytic Conditions
UV-Vis irradiation (λ = 254 nm) induces decomposition:
| Exposure Time | Degradation Products | Quantum Yield (Φ) |
|---|---|---|
| 1 hr | Thieno-triazole fragment + propanamide derivative | 0.12 ± 0.03 |
| 4 hrs | Complete ring-opening products | 0.45 ± 0.07 |
LC-MS analysis identified singlet oxygen as the primary reactive species .
This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry. Controlled functionalization at the pyrimidine nitrogen, thiophene ring, and methoxybenzyl group enables targeted modifications for structure-activity relationship (SAR) studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic System
The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone scaffold is shared among several derivatives. For instance, 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide (CAS 1189447-43-5) differs only in substituents:
- Alkyl Chain on Pyrimidine Ring : Propyl (target compound) vs. butyl (analog) at position 3.
- Benzyl Group on Propanamide : 3-Methoxybenzyl (target) vs. 4-methylbenzyl (analog).
These modifications influence molecular weight, hydrophobicity, and steric interactions, which may alter binding affinity to biological targets.
Substituent Effects on Bioactivity
- Methoxy vs. Such differences could modulate interactions with enzymatic active sites or receptors .
- Pyrimidine Ring Modifications: Compounds like N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (from ) share a pyrimidine core but incorporate imidazo-pyrimidine systems. These structural variations highlight the importance of ring fusion patterns in dictating selectivity for kinases or other enzymes .
Data Table: Key Comparative Properties
Q & A
Q. What synthetic strategies are recommended for optimizing the cyclization step in the synthesis of thieno-triazolopyrimidine derivatives?
Methodological Answer: Cyclization reactions involving thieno-triazolopyrimidine scaffolds often require careful control of oxidizing agents and reaction time. For example, sodium hypochlorite (NaOCl) in ethanol has been successfully employed to achieve cyclization at room temperature with a 3-hour reaction time, yielding stable heterocyclic cores . Key considerations include:
- Stoichiometry: Use a 4:1 molar ratio of NaOCl to precursor to avoid over-oxidation.
- Solvent Purity: Anhydrous ethanol minimizes side reactions.
- Post-Reaction Handling: Removal of residual solvent under reduced pressure prevents decomposition.
Q. How can researchers validate the structural integrity of the target compound after synthesis?
Methodological Answer: Multi-modal characterization is critical:
- NMR Spectroscopy: Analyze - and -NMR spectra to confirm substituent integration and regiochemistry. For instance, methoxybenzyl protons typically resonate at δ 3.84 ppm (singlet), while thieno-triazole protons appear as multiplets between δ 7.0–8.1 ppm .
- HRMS: Confirm molecular weight with <2 ppm error (e.g., calculated [M+H] = 334.1556, observed = 334.1553) .
- FTIR: Identify carbonyl (5-oxo group) stretches near 1700 cm and triazole C-N vibrations at 1596 cm .
Q. What purification methods are effective for isolating the target compound from byproducts?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (3:1 v/v) to exploit differential solubility of the product vs. unreacted precursors.
- Column Chromatography: Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) for polar byproducts .
- TLC Monitoring: Track reaction progress using dichloromethane-based mobile phases and UV visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico models for this compound?
Methodological Answer: Discrepancies often arise from solubility or protein-binding assumptions. Mitigation strategies include:
- Solubility Optimization: Use DMSO stock solutions diluted to <0.1% in assay buffers to prevent aggregation.
- Molecular Dynamics (MD) Simulations: Refine docking poses (e.g., AutoDock Vina) with explicit solvent models to account for hydrophobic interactions missed in rigid docking .
- SPR/BLI Binding Assays: Validate binding kinetics experimentally to confirm computational predictions .
Q. What experimental approaches are recommended to study structure-activity relationships (SAR) for the 3-methoxybenzyl substituent?
Methodological Answer:
- Analog Synthesis: Replace the 3-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess electronic effects on activity .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding interactions between the methoxy group and target residues .
- Metabolic Stability Assays: Evaluate the impact of methoxy substitution on cytochrome P450-mediated degradation using liver microsomes .
Q. How should researchers address conflicting spectral data (e.g., NMR vs. FTIR) for the thieno-triazole core?
Methodological Answer:
- Variable-Temperature NMR: Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 298–323 K .
- 2D NMR Techniques: Utilize HSQC and HMBC to assign overlapping proton signals (e.g., thieno-triazole protons at δ 7.5–8.0 ppm) .
- DFT Calculations: Compare computed IR spectra (Gaussian 09, B3LYP/6-31G*) with experimental FTIR to identify misassignments .
Q. What strategies are effective for improving the compound’s solubility in aqueous assays without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEGylated groups at the propyl side chain to enhance hydrophilicity .
- Co-Solvent Systems: Test combinations of DMSO, cyclodextrins, or Tween-80 to maintain solubility at physiologically relevant concentrations .
- Crystallography: Co-crystallize the compound with solubilizing agents (e.g., L-arginine) to identify non-disruptive modification sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
